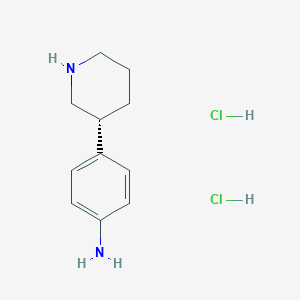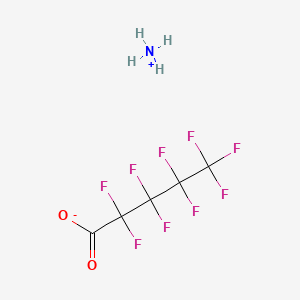
(2-Chloro(3-pyridyl))-N-(3-(phenylmethoxy)phenyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro(3-pyridyl))-N-(3-(phenylmethoxy)phenyl)formamide is a complex organic compound that features a pyridine ring substituted with a chlorine atom and a formamide group attached to a phenylmethoxyphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro(3-pyridyl))-N-(3-(phenylmethoxy)phenyl)formamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions, starting with the chlorination of pyridine to form 2-chloropyridine.
Attachment of the Formamide Group: The formamide group is introduced through a formylation reaction, where formamide is reacted with the chloropyridine derivative.
Introduction of the Phenylmethoxyphenyl Moiety: The final step involves the attachment of the phenylmethoxyphenyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloro(3-pyridyl))-N-(3-(phenylmethoxy)phenyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Aminated derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Chloro(3-pyridyl))-N-(3-(phenylmethoxy)phenyl)formamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological macromolecules.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (2-Chloro(3-pyridyl))-N-(3-(phenylmethoxy)phenyl)formamide involves its interaction with specific molecular targets. The chlorine atom and formamide group play crucial roles in binding to target sites, while the phenylmethoxyphenyl moiety enhances the compound’s stability and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloropyridine: A simpler analog with only a chlorine atom on the pyridine ring.
N-Phenylformamide: Contains a formamide group attached to a phenyl ring.
3-Phenylmethoxypyridine: Features a phenylmethoxy group attached to a pyridine ring.
Uniqueness
(2-Chloro(3-pyridyl))-N-(3-(phenylmethoxy)phenyl)formamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both the chlorine atom and the formamide group on the pyridine ring, along with the phenylmethoxyphenyl moiety, makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C19H15ClN2O2 |
|---|---|
Poids moléculaire |
338.8 g/mol |
Nom IUPAC |
N-(2-chloropyridin-3-yl)-N-(3-phenylmethoxyphenyl)formamide |
InChI |
InChI=1S/C19H15ClN2O2/c20-19-18(10-5-11-21-19)22(14-23)16-8-4-9-17(12-16)24-13-15-6-2-1-3-7-15/h1-12,14H,13H2 |
Clé InChI |
BLIJWHJMZFMJKZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC(=C2)N(C=O)C3=C(N=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


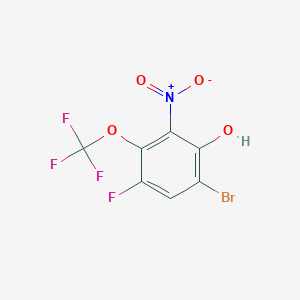
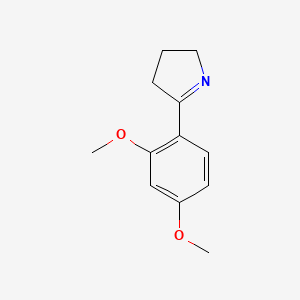
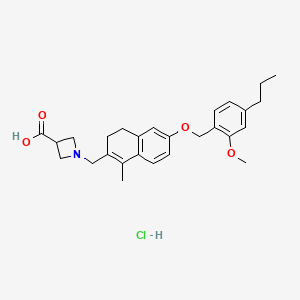

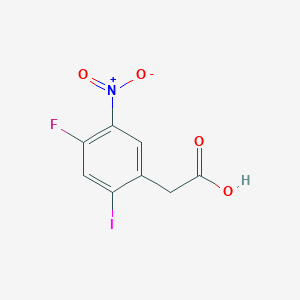
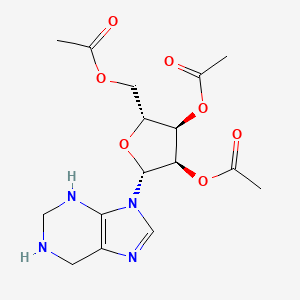
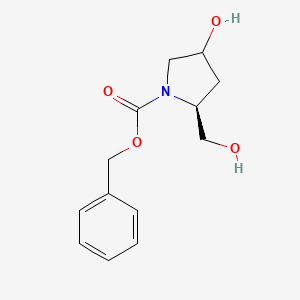
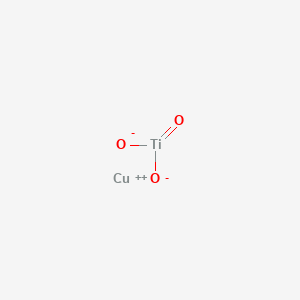

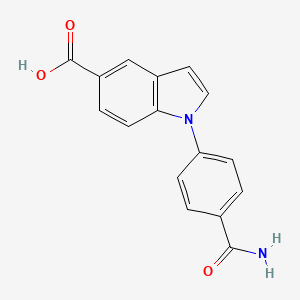
![(2R,3R)-rel-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B12847206.png)
